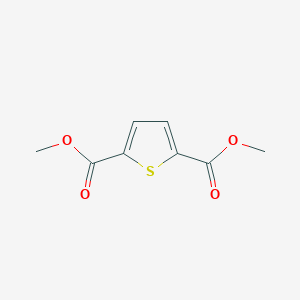

2,5-Thiophenedicarboxylic acid dimethyl ester

Description

Properties

IUPAC Name |

dimethyl thiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUGNCLRGFKPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601227144 | |

| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-34-2 | |

| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl thiophene-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-thiophenedicarboxylic acid dimethyl ester (DMTC), a key chemical intermediate. The document details its synthesis, physical and chemical properties, and applications, with a focus on methodologies and data relevant to research and development.

Introduction

This compound, also known as dimethyl 2,5-thiophenedicarboxylate, is an organic compound featuring a central thiophene ring substituted at the 2 and 5 positions with dimethyl ester groups.[1] Its molecular formula is C₈H₈O₄S.[1] This compound serves as a valuable building block in the synthesis of various materials and is noted for its high reactivity and light sensitivity.[1] The parent dicarboxylic acid is a precursor in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs, highlighting the potential of its derivatives in medicinal chemistry and materials science.[2]

Synonyms:

-

2,5-diMethyl thiophene-2,5-dicarboxylate[1]

-

diMethyl thiophene-2,5-dicarboxylate[1]

-

2,5-Bismethoxycarbonylthiophene[3]

-

Dimethyl thiophene-2,5-carboxylate[3]

Synthesis of this compound

The synthesis of DMTC can be achieved through several routes. A prominent method involves a multi-step process starting from an adipic acid derivative, proceeding through a tetrahydrothiophene intermediate, which is then halogenated and dehydrohalogenated to yield the final aromatic product.

dot```dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", color="#202124"];

// Nodes A [label="α,α'-Dibromoadipic Acid\nDimethyl Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Tetrahydrothiophene-2,5-dicarboxylic\nAcid Dimethyl Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3,4-Dichlorotetrahydrothiophene-2,5-dicarboxylic\nAcid Dimethyl Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="2,5-Thiophenedicarboxylic Acid\nDimethyl Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagent Nodes R1 [label="Sodium Sulfide\nin Methanol", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R2 [label="Chlorine (Cl2)\nin Chlorobenzene", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; R3 [label="Base (e.g., NaOH)\nor Heat", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> R1 [dir=none, style=dashed]; R1 -> B [label="Cyclization"];

B -> R2 [dir=none, style=dashed]; R2 -> C [label="Chlorination"];

C -> R3 [dir=none, style=dashed]; R3 -> D [label="Dehydrochlorination"]; }

Caption: Relationship between TDCA, DMTC, and their applications.

-

Chemical Synthesis: DMTC is a key intermediate in the synthesis of more complex molecules and materials. [1]Its diester functionality allows for reactions such as transesterification and amidation to create a variety of derivatives.

-

Polymer Science: The compound is used in the synthesis of 100% bio-based poly(alkylene 2,5-thiophenedicarboxylate) polyesters. [4]These materials are being investigated as sustainable alternatives for applications like packaging. [4]* Pharmacological Research: The properties of DMTC are being studied for potential therapeutic applications, positioning it as a pharmacological agent of interest. [1]The parent acid, 2,5-thiophenedicarboxylic acid (TDCA), is a known building block for fungicides and anti-cancer drugs. [2]* Materials Science: TDCA is used as a linker to generate coordination networks and novel liquid crystals due to its diverse coordination modes. [2]This suggests that DMTC could also serve as a precursor for advanced materials with unique optical or electronic properties.

References

Spectroscopic Profile of Dimethyl 2,5-Thiophenedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 2,5-thiophenedicarboxylate, a key building block in the synthesis of various organic materials and pharmacologically active compounds. The following sections detail its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for dimethyl 2,5-thiophenedicarboxylate is summarized below. These values are essential for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Dimethyl 2,5-Thiophenedicarboxylate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8 | Singlet | Thiophene ring protons (C3-H, C4-H) |

| ~3.9 | Singlet | Methyl ester protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for Dimethyl 2,5-Thiophenedicarboxylate

| Chemical Shift (δ) ppm | Assignment |

| ~162 | Carbonyl carbon (-C=O) |

| ~140 | Thiophene ring carbons (C2, C5) |

| ~133 | Thiophene ring carbons (C3, C4) |

| ~53 | Methyl ester carbon (-OCH₃) |

Table 3: Experimental NMR Spectral Data for Dimethyl 2,5-Furandicarboxylate (Analogue for Comparison)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | 7.25 | Singlet |

| ¹H | 3.85 | Singlet |

| ¹³C | 158.5 | - |

| ¹³C | 147.0 | - |

| ¹³C | 118.5 | - |

| ¹³C | 52.0 | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of dimethyl 2,5-thiophenedicarboxylate provides valuable information about the functional groups present in the molecule.

Table 4: FT-IR Spectral Data for Dimethyl 2,5-Thiophenedicarboxylate [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1540 | Medium | C=C stretch (thiophene ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-S stretch (thiophene ring) |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for Dimethyl 2,5-Thiophenedicarboxylate [2]

| m/z | Relative Intensity (%) | Assignment |

| 200 | 100 | [M]⁺ (Molecular ion) |

| 169 | ~80 | [M - OCH₃]⁺ |

| 141 | ~40 | [M - COOCH₃]⁺ |

| 113 | ~30 | [M - 2 x COOCH₃ + H]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh 5-10 mg of high-purity dimethyl 2,5-thiophenedicarboxylate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final volume should be around 0.5 mL.

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of dimethyl 2,5-thiophenedicarboxylate with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

2.2.2. Data Acquisition

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

2.3.1. Sample Preparation

-

Prepare a dilute solution of dimethyl 2,5-thiophenedicarboxylate (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2.3.2. Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Record the mass spectrum, noting the mass-to-charge ratio (m/z) and relative abundance of the detected ions.

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A general workflow for the spectroscopic analysis of a compound.

References

An In-depth Technical Guide to the Characterization of Dimethyl 2,5-Thiophenedicarboxylate (CAS Number: 4282-34-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,5-thiophenedicarboxylate, identified by the CAS number 4282-34-2, is a thiophene derivative with a molecular formula of C₈H₈O₄S. The core structure consists of a five-membered aromatic thiophene ring substituted at the 2 and 5 positions with methoxycarbonyl groups. Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the characterization of dimethyl 2,5-thiophenedicarboxylate, including its physicochemical properties, proposed synthesis and purification protocols, and spectroscopic data. Furthermore, this guide explores the potential biological activities and mechanisms of action based on the known pharmacology of structurally related thiophene compounds.

Physicochemical Properties

A summary of the key physicochemical properties of dimethyl 2,5-thiophenedicarboxylate is presented in Table 1. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 4282-34-2 | N/A |

| Molecular Formula | C₈H₈O₄S | N/A |

| Molecular Weight | 200.21 g/mol | N/A |

| Melting Point | 148.5-149.5 °C | [1] |

| Boiling Point | 291.6 °C at 760 mmHg | [1] |

| Density | 1.294 g/cm³ | [1] |

| Appearance | White to off-white crystalline solid | Inferred |

| Solubility | Soluble in many organic solvents | Inferred |

Synthesis and Purification

Proposed Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of dimethyl 2,5-thiophenedicarboxylate from 2,5-thiophenedicarboxylic acid using methanol as the reagent and sulfuric acid as the catalyst.

Materials:

-

2,5-Thiophenedicarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-thiophenedicarboxylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude dimethyl 2,5-thiophenedicarboxylate can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dimethyl 2,5-thiophenedicarboxylate.

Spectroscopic Characterization

While experimental spectra for dimethyl 2,5-thiophenedicarboxylate are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

A singlet corresponding to the two equivalent protons on the thiophene ring is expected in the aromatic region, likely around δ 7.5-8.0 ppm.

-

A singlet for the six equivalent protons of the two methyl ester groups is expected around δ 3.8-4.0 ppm.

¹³C NMR:

-

A signal for the carbonyl carbon of the ester groups is expected around δ 160-165 ppm.

-

Signals for the quaternary carbons of the thiophene ring attached to the ester groups are expected around δ 140-145 ppm.

-

A signal for the protonated carbons of the thiophene ring is expected around δ 130-135 ppm.

-

A signal for the methyl carbons of the ester groups is expected around δ 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

A strong C=O stretching vibration for the ester carbonyl groups around 1720-1740 cm⁻¹.

-

C-O stretching vibrations for the ester linkage around 1200-1300 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.

-

C=C stretching vibrations for the thiophene ring around 1400-1500 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups.

Potential Biological Activities and Mechanisms of Action

Specific biological studies on dimethyl 2,5-thiophenedicarboxylate are limited. However, the broader class of thiophene derivatives has been extensively investigated, revealing a wide range of pharmacological activities. It is plausible that dimethyl 2,5-thiophenedicarboxylate may exhibit similar properties.

Potential Therapeutic Areas

-

Anticancer: Many thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Antimicrobial: Thiophene-containing compounds have shown activity against a spectrum of bacteria and fungi.

-

Anti-inflammatory: Certain thiophene derivatives can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related thiophene compounds, dimethyl 2,5-thiophenedicarboxylate could potentially modulate key cellular signaling pathways implicated in disease.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Some thiophene derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain thiophene derivatives have been found to interfere with this pathway, leading to anticancer effects.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of dimethyl 2,5-thiophenedicarboxylate, a series of in vitro assays can be performed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dimethyl 2,5-thiophenedicarboxylate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of dimethyl 2,5-thiophenedicarboxylate in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Dimethyl 2,5-thiophenedicarboxylate (CAS 4282-34-2) is a readily characterizable small molecule. While specific biological data is currently sparse, its structural relationship to a broad class of pharmacologically active thiophene derivatives suggests significant potential for applications in drug discovery and development. The protocols and predictive data presented in this guide offer a solid foundation for researchers to synthesize, purify, and characterize this compound, as well as to initiate investigations into its potential anticancer, antimicrobial, and anti-inflammatory properties. Further experimental validation is necessary to elucidate the specific biological activities and mechanisms of action of dimethyl 2,5-thiophenedicarboxylate.

References

An In-depth Technical Guide to the Solubility of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,5-thiophenedicarboxylic acid dimethyl ester (CAS 4282-34-2), a key intermediate in the synthesis of various materials and pharmaceutical compounds. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document provides a thorough overview of its expected solubility characteristics in common laboratory solvents based on fundamental chemical principles and available information on related thiophene derivatives. Furthermore, this guide presents detailed experimental protocols for the precise determination of its solubility, empowering researchers to generate critical data for applications in process chemistry, formulation development, and analytical sciences.

Introduction

This compound is a heterocyclic compound with the molecular formula C₈H₈O₄S.[1] It serves as a valuable building block in the synthesis of polymers, dyes, and pharmacologically active molecules.[1] A fundamental physicochemical property governing the utility of any chemical compound in these applications is its solubility. Solubility data is critical for:

-

Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification.

-

Formulation Development: Designing effective delivery systems and ensuring the homogeneity of mixtures.

-

Analytical Method Development: Preparing solutions of known concentrations for techniques such as chromatography and spectroscopy.

Physicochemical Properties

-

Molecular Formula: C₈H₈O₄S

-

Molecular Weight: 200.21 g/mol [1]

-

Appearance: Typically a solid at room temperature.

-

Melting Point: 148.5-149.5 °C[1]

-

Boiling Point: 291.6 °C at 760 mmHg[1]

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and information regarding the solubility of thiophene and its derivatives, a qualitative solubility profile for this compound can be inferred. Thiophene itself is generally insoluble in water but soluble in most organic solvents, including alcohol and ether.[2][3] The presence of two methyl ester groups in the target molecule introduces polarity, but the overall structure remains predominantly organic.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Insoluble | The hydrophobic thiophene ring and hydrocarbon portions of the ester groups are expected to dominate over the polar carbonyl groups, leading to poor solvation by water. Thiophene itself is insoluble in water.[2][4] |

| Methanol, Ethanol | Sparingly Soluble to Soluble | These alcohols can engage in hydrogen bonding with the ester's oxygen atoms and have nonpolar alkyl chains that can interact with the thiophene ring. Recrystallization of related compounds is sometimes performed from alcohols.[5] | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents possess a dipole moment and can effectively solvate the polar ester groups. Ethyl acetate is a good solubilizer for esters.[6] |

| Dichloromethane (DCM), Chloroform | Soluble | These chlorinated solvents are effective at dissolving a wide range of organic compounds. DCM is often used as a solvent in reactions involving thiophene derivatives.[7] | |

| Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble | These are strong polar aprotic solvents capable of dissolving many organic solids. THF and DMSO are common solvents for the synthesis of thiophene compounds.[7] | |

| Nonpolar | Toluene, Benzene | Sparingly Soluble | The aromatic nature of these solvents allows for π-stacking interactions with the thiophene ring. Thiophene is soluble in toluene and benzene.[4] |

| Hexane, Heptane | Insoluble to Sparingly Soluble | The high polarity of the diester functional groups makes the compound unlikely to be soluble in nonpolar aliphatic solvents. However, some thiophene derivatives show solubility in hexane.[8] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[9][10][11][12]

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the solute in a known volume or mass of the solvent after evaporation.[9]

Apparatus and Materials:

-

This compound (solute)

-

Selected solvent of high purity

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or flasks with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.22 μm PTFE)

-

Glass syringes

-

Pre-weighed glass evaporating dishes or vials

-

Drying oven

-

Desiccator

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is confirmed by the presence of undissolved solid material at the bottom of the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or orbital shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 hours) to ensure the solution is fully saturated.[13] Consistent agitation helps to accelerate this process.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish. Record the exact volume of the filtrate.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven set to a temperature well below the boiling point of the solute but sufficient to evaporate the solvent (e.g., 50-60 °C). A gentle stream of nitrogen can be used to speed up evaporation.

-

Continue heating until the solvent has completely evaporated and a constant weight of the dried solid solute is achieved.

-

-

Weighing and Calculation:

-

Cool the evaporating dish containing the dried solute in a desiccator to prevent moisture absorption.

-

Weigh the dish on an analytical balance.

-

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate (L)

To ensure accuracy, the experiment should be performed in triplicate.

-

Alternative Methods

For more rapid or sensitive measurements, other techniques can be employed:

-

UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be created. The concentration of a filtered saturated solution can then be determined by measuring its absorbance.[13][14][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method. A calibration curve is generated by injecting known concentrations of the compound. The concentration of the filtered saturated solution is then determined by HPLC analysis, which also has the advantage of separating the compound from any soluble impurities.[16][17]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining solubility using the gravimetric method.

Caption: Logical workflow for the gravimetric determination of solubility.

References

- 1. lookchem.com [lookchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. scirp.org [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

In-depth Technical Guide: Thermal Stability of Dimethyl Thiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of dimethyl thiophene-2,5-dicarboxylate, a key monomer in the synthesis of advanced polymers and a potential building block in pharmaceutical development. Understanding the thermal properties of this compound is crucial for its processing, storage, and application.

Core Thermal Properties

Dimethyl thiophene-2,5-dicarboxylate exhibits moderate thermal stability. While specific thermogravimetric analysis (TGA) data for the pure compound is not extensively documented in publicly available literature, its thermal behavior can be reliably inferred from its structural analog, dimethyl terephthalate (DMT), and from the processing conditions of polymers derived from it. The thermal degradation of pure DMT in an inert atmosphere is known to be a primary one-step process occurring in the range of 300-450°C. Given the structural similarities, a comparable thermal stability profile is anticipated for dimethyl thiophene-2,5-dicarboxylate.

The melting point of dimethyl thiophene-2,5-dicarboxylate has been reported to be in the range of 150-151°C. This relatively high melting point suggests strong intermolecular forces within the crystal lattice, contributing to its stability at ambient temperatures.

Quantitative Data Summary

| Property | Value | Notes |

| Melting Point (°C) | 150 - 151 | Experimental value. |

| Estimated Decomposition Temperature Range (°C) | 300 - 450 | Estimated based on the thermal decomposition of its structural analog, dimethyl terephthalate (DMT), in an inert atmosphere. |

Experimental Protocols

Detailed methodologies for determining the thermal properties of dimethyl thiophene-2,5-dicarboxylate are provided below. These protocols are based on standard techniques for thermal analysis.

Synthesis of Dimethyl Thiophene-2,5-dicarboxylate

A common route for the synthesis of dimethyl thiophene-2,5-dicarboxylate involves the esterification of thiophene-2,5-dicarboxylic acid.[1]

Materials:

-

Thiophene-2,5-dicarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

A suspension of thiophene-2,5-dicarboxylic acid in an excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

-

The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude dimethyl thiophene-2,5-dicarboxylate.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of dimethyl thiophene-2,5-dicarboxylate.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

A small sample of the purified dimethyl thiophene-2,5-dicarboxylate (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation.

-

The mass of the sample is recorded as a function of temperature.

-

The decomposition temperature is typically reported as the temperature at which a 5% weight loss (Td5%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of dimethyl thiophene-2,5-dicarboxylate.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

A small, accurately weighed sample of the purified compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting point (e.g., from 25°C to 200°C).

-

The heat flow to the sample is measured relative to the reference.

-

The melting point is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion can be calculated by integrating the area of the melting peak.

Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for Thermal Stability Analysis.

References

In-depth Technical Guide: Photophysical Properties of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 2,5-thiophenedicarboxylic acid dimethyl ester and its derivatives. While direct, extensive photophysical data for the parent dimethyl ester is limited in publicly available literature, this document synthesizes information from related thiophene-based chromophores and polymers to provide insights into its expected behavior. This guide covers the synthesis, spectral properties, and potential applications of this class of compounds, with a focus on their luminescent characteristics. Detailed experimental protocols for key characterization techniques are also provided to aid researchers in their own investigations.

Introduction

Thiophene-based organic molecules have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and optical properties. The rigid, planar structure of the thiophene ring, coupled with its electron-rich nature, makes it an excellent building block for π-conjugated systems. These systems often exhibit interesting photophysical behaviors, including strong absorption in the UV-visible region and fluorescence emission, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

2,5-Thiophenedicarboxylic acid and its esters are versatile synthons for the creation of more complex thiophene-containing architectures, including oligomers and polymers. The dimethyl ester derivative, in particular, serves as a key monomer in the synthesis of bio-based polyesters with high-performance characteristics. Understanding the fundamental photophysical properties of this core molecule is crucial for the rational design of new materials with tailored optical functionalities.

This guide will explore the available data and theoretical expectations for the photophysical properties of this compound and its derivatives, summarize key experimental methodologies, and provide a foundation for future research in this area.

Synthesis and Chemical Properties

This compound can be synthesized from 2,5-thiophenedicarboxylic acid through esterification. The diacid itself can be prepared via various synthetic routes. One common method involves the reaction of adipic acid with thionyl chloride.[1]

Chemical Structure:

-

IUPAC Name: Dimethyl thiophene-2,5-dicarboxylate

-

Molecular Formula: C₈H₈O₄S

-

Molecular Weight: 200.21 g/mol

-

CAS Number: 4282-34-2

Photophysical Properties

Direct and detailed quantitative photophysical data for this compound is not extensively reported in peer-reviewed literature. However, based on the behavior of structurally similar thiophene derivatives and oligomers, we can infer its likely properties. Thiophene-based chromophores typically exhibit absorption maxima in the near-UV to visible range, with fluorescence emission at slightly longer wavelengths.

The photophysical properties are expected to be influenced by the electronic nature of substituents on the thiophene ring and the surrounding solvent environment. Electron-donating groups tend to cause a red-shift (bathochromic shift) in both absorption and emission spectra, while electron-withdrawing groups can have a more complex effect.

For illustrative purposes, the following table summarizes photophysical data for a related terminally acylated terthiophene, which provides an example of the typical range for such properties in thiophene-based systems. It is important to note that these values are not for this compound itself but for a more complex derivative.

Table 1: Photophysical Properties of a Representative Acylated Terthiophene Derivative [2]

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ps) |

| Bis-pivaloyl terthiophene | Chloroform | 409.4 | 464.2, 491.2 | 0.71 | ~400 |

Note: This data is for a related compound and should be considered as an example of the photophysical properties of a functionalized thiophene system, not as the direct properties of this compound.

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves several key experimental techniques.

Synthesis of Dimethyl 2,5-Thiophenedicarboxylate

A common method for the synthesis of dimethyl 2,5-thiophenedicarboxylate involves the esterification of 2,5-thiophenedicarboxylic acid.

Workflow for Esterification:

Caption: General workflow for the synthesis of dimethyl 2,5-thiophenedicarboxylate.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in the cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission of light from a molecule after it has absorbed light.

Protocol:

-

Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excitation: Excite the sample at its absorption maximum (λ_max) or another appropriate wavelength.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) and the Stokes shift (the difference in nanometers between λ_max and λ_em).

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Workflow for Relative Quantum Yield Measurement:

Caption: Workflow for determining relative fluorescence quantum yield.

Where:

-

Φ_x and Φ_std are the quantum yields of the unknown and standard.

-

I_x and I_std are the integrated emission intensities.

-

A_x and A_std are the absorbances at the excitation wavelength.

-

n_x and n_std are the refractive indices of the respective solvents.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Protocol:

-

Instrument Setup: Use a TCSPC instrument with a pulsed light source (e.g., a laser diode or LED) with a wavelength at or near the sample's absorption maximum.

-

Sample and Reference Measurement: Measure the fluorescence decay of the sample solution and a scattering solution (for the instrument response function, IRF).

-

Data Analysis: Deconvolute the IRF from the sample decay and fit the resulting curve to an exponential decay model to determine the fluorescence lifetime(s).

Structure-Property Relationships and Signaling Pathways

The photophysical properties of thiophene derivatives are intrinsically linked to their molecular structure. The extent of π-conjugation, the presence of donor and acceptor groups, and the overall molecular geometry all play crucial roles.

Logical Relationship of Photophysical Processes:

Caption: Jablonski diagram illustrating the principal photophysical pathways.

Applications

Derivatives of this compound hold promise in several fields:

-

Organic Electronics: As building blocks for conjugated polymers used in OLEDs and organic photovoltaics (OPVs). The tunable fluorescence and charge-transport properties are key advantages.

-

Bio-based Polymers: As monomers for high-performance, sustainable plastics with potential applications in packaging and textiles.[3]

-

Fluorescent Probes: Functionalized derivatives could be developed as sensors for ions or biomolecules, where changes in the fluorescence signal indicate the presence of the target analyte.

Conclusion

While a comprehensive photophysical dataset for this compound is not yet readily available, this guide provides a framework for understanding its expected properties based on the behavior of related thiophene compounds. The synthetic accessibility of this molecule and its derivatives, combined with the versatile photophysical properties of the thiophene core, make it a promising platform for the development of new functional materials. The experimental protocols and theoretical considerations outlined herein offer a valuable resource for researchers aiming to explore the potential of this intriguing class of molecules. Further detailed characterization of the parent dimethyl ester is warranted to fully unlock its potential in various scientific and technological applications.

References

Thiophene-Based Diesters: A Technical Guide to Their Applications in Advanced Materials

For Immediate Release

A comprehensive technical guide exploring the synthesis, properties, and diverse applications of thiophene-based diesters in materials science. This document is intended for researchers, scientists, and professionals in materials science and drug development, providing an in-depth overview of this promising class of organic compounds.

Thiophene-based diesters are emerging as highly versatile building blocks for a new generation of advanced materials. Their unique electronic and structural properties, stemming from the electron-rich thiophene ring, make them ideal candidates for a wide range of applications, from high-performance biodegradable plastics to sophisticated organic electronics. This guide details the synthesis, characterization, and potential uses of these materials, with a focus on quantitative data and detailed experimental protocols.

Core Applications and Material Properties

Thiophene-based polyesters, synthesized from thiophene dicarboxylic acids or their diester derivatives, exhibit a remarkable combination of high thermal stability, excellent mechanical strength, and, in some cases, biodegradability. These properties position them as potential bio-based alternatives to petroleum-derived plastics like polyethylene terephthalate (PET).[1][2][3]

Furthermore, the inherent electronic characteristics of the thiophene ring have led to the exploration of thiophene-based diesters and their polymeric derivatives in organic electronics.[4] Key application areas include:

-

Biodegradable Polymers: Thiophene-based copolyesters have been synthesized that demonstrate tunable thermal and mechanical properties, with some exhibiting significant weight loss under enzymatic hydrolysis, highlighting their potential for sustainable packaging.[1]

-

Thermotropic Liquid Crystalline Polyesters (TLCPs): The incorporation of thiophene units into polyester chains can induce liquid crystalline behavior, leading to materials with high thermal stability and excellent mechanical properties.[5]

-

Organic Electronics: Thiophene-based materials are pivotal in the development of organic semiconductors.[6][7] Thiophene-based diesters have been specifically investigated for their use in electrochromic devices, where they exhibit reversible color changes upon the application of an electrical potential.[8]

-

Organic Photovoltaics (OPVs): The unique properties of fused-thiophene systems make them suitable for use in organic solar cells.[9]

Quantitative Data Summary

The following tables summarize the key performance indicators for various thiophene-based polyesters, facilitating a clear comparison of their properties.

Table 1: Thermal Properties of Thiophene-Based Copolyesters

| Polymer Name | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) | Decomposition Temperature (Td, 5%) (°C) |

| PTB50H50 | 79.0 | 185.0 | 407.3 |

| PTB75H25 | 92.1 | 194.2 | 405.1 |

| PTB25H75 | 72.3 | 173.7 | 410.2 |

| PTHH | 69.4 | - | 415.5 |

| PHS(20) | ~70 | - | >300 |

| PHS(90) | ~100 | - | >300 |

Data sourced from multiple studies.[1][2][3]

Table 2: Mechanical Properties of Thiophene-Based Copolyesters

| Polymer Name | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| PTB50H50 | 70.5 | 950 | 1.63 |

| PTB75H25 | 65.2 | 840 | 1.67 |

| PTB25H75 | 46.4 | 641 | 1.62 |

| PHS(20) | ~23 | - | - |

| PHS(90) | ~80 | - | - |

| PNTF | ~63 | 113 | - |

Data sourced from multiple studies.[1][2][3][10]

Table 3: Properties of Thiophene-2,5-Diesters for Electrochromic Devices

| Compound | Reduction Potential (V vs Ag/Ag+) | Absorption Maxima (nm) | Coloration Efficiency (cm²/C) |

| Me-Th | -1.87, -2.48 | 406, 610 | up to 512 |

| Et-Th | -1.90, -2.55 | 408, 625 | up to 512 |

| iPr-Th | -1.95, -2.65 | 415, 640 | up to 512 |

| Oct-Th | -2.00, -2.68 | 420, 655 | up to 512 |

Data for a series of thiophene-2,5-dicarboxylic acid diesters.[8]

Experimental Protocols

Synthesis of Thiophene-Based Polyesters via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation for synthesizing poly(alkylene 2,5-thiophenedicarboxylate)s.

Materials:

-

Dimethyl 2,5-thiophenedicarboxylate (DMTF)

-

Aliphatic diol (e.g., 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, 1,6-hexanediol)

-

Titanium(IV) butoxide (TBT) catalyst

-

Titanium(IV) isopropoxide (TTIP) catalyst

Procedure:

-

Esterification:

-

Charge the glass reactor with DMTF and the chosen aliphatic diol in a 1:2 molar ratio.

-

Add the TBT and TTIP catalysts (200 ppm each).

-

Heat the reactor to a set temperature (e.g., 180-200 °C) under a nitrogen atmosphere.

-

Stir the mixture and distill the methanol byproduct. The reaction is complete when the theoretical amount of methanol has been collected.

-

-

Polycondensation:

-

Gradually increase the temperature to 210-240 °C.

-

Slowly reduce the pressure to below 100 Pa to facilitate the removal of the excess diol.

-

Continue the reaction under high vacuum and stirring for a defined period (e.g., 2-3 hours) until a high viscosity is achieved.

-

Cool the reactor to room temperature and collect the resulting polymer.

-

This is a generalized protocol based on cited literature.[11]

Synthesis of Thiophene-2,5-Dicarboxylic Acid Diesters

Materials:

-

Thiophene-2,5-dicarboxylic acid

-

Thionyl chloride

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Corresponding alcohol (e.g., methanol, ethanol, isopropanol)

Procedure:

-

Acid Chloride Formation:

-

Convert thiophene-2,5-dicarboxylic acid to its bis(chloroanhydride) by reacting it with thionyl chloride in the presence of a catalytic amount of DMF.

-

-

Esterification:

-

React the resulting bis(chloroanhydride) with the desired alcohol to yield the corresponding thiophene-2,5-dicarboxylic acid diester.

-

The products can be purified by standard methods such as recrystallization or chromatography.[8]

-

Visualizing a Key Workflow

The following diagram illustrates the general workflow from monomer selection to the evaluation of a thiophene-based polymer for a target application, highlighting the critical decision-making points and characterization steps.

Caption: Workflow for developing thiophene-based polymers.

The structure-property relationship is a fundamental concept in materials science, and for thiophene-based polymers, it dictates their ultimate performance. The following diagram illustrates how the molecular structure influences the final material properties.

Caption: Structure-property relationships in thiophene polymers.

References

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 2,5-thiophenedicarboxylic acid dimethyl ester and its parent compound, 2,5-thiophenedicarboxylic acid. While this compound is primarily utilized in chemical synthesis and as a monomer for bio-based polyesters, its structural relationship to biologically active thiophene derivatives warrants an examination of its potential pharmacological properties.[1][2][3] This document summarizes the available data, details relevant experimental methodologies, and visualizes key processes to support further research and development.

Chemical and Physical Properties

This compound, also known as dimethyl 2,5-thiophenedicarboxylate, is an ester derivative of 2,5-thiophenedicarboxylic acid.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4282-34-2 | [3][4] |

| Molecular Formula | C₈H₈O₄S | [3] |

| Molecular Weight | 200.21 g/mol | - |

| Melting Point | 148.5-149.5 °C | [3] |

| Boiling Point | 291.6 °C at 760 mmHg | [3] |

| Density | 1.294 g/cm³ |[3] |

Synthesis Overview

This compound is typically synthesized from its parent diacid, 2,5-thiophenedicarboxylic acid (2,5-TDCA). The synthesis of 2,5-TDCA itself can be achieved through various methods, including the reaction of adipic acid with thionyl chloride.[5][6] The subsequent esterification to yield the dimethyl ester is a standard chemical procedure.

Caption: General synthesis workflow for this compound.

Biological Activity

Direct studies on the biological activity of this compound are limited in the available literature. Its primary applications are in materials science, particularly in the synthesis of bio-based polyesters.[1][2] However, the parent compound, 2,5-thiophenedicarboxylic acid (2,5-TDCA), and other thiophene derivatives have been investigated for various pharmacological activities.[6][7][8]

3.1. Anticancer Activity of the Parent Acid

Computational and in-silico studies have been conducted on 2,5-thiophenedicarboxylic acid to evaluate its potential as an anticancer agent.[7] Molecular docking analyses have explored its interaction with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7] These studies suggest that the diacid may bind to the ATP binding site of EGFR, indicating a potential mechanism for inhibiting tumor cell proliferation.[7]

Caption: Potential mechanism of action based on molecular docking studies of 2,5-TDCA.[7]

Furthermore, various other thiophene derivatives have demonstrated significant antiproliferative activity against cancer cell lines such as breast cancer (T47D, MCF-7) and hepatocellular carcinoma (Hep3B).[9][10]

3.2. Antimicrobial and Antifungal Activity of Related Compounds

Thiophene-based compounds are a well-established class of heterocyclic molecules with a broad spectrum of antimicrobial activities.[8] While data for the dimethyl ester is not available, derivatives of 2,5-thiophenedicarboxylic acid and other thiophene carboxamides have shown promise. For instance, a silver(I) supramolecular network incorporating thiophene-2,5-dicarboxylate exhibited potent antibacterial properties against E. coli and S. aureus.[11] Other studies on thiophene derivatives have reported activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[8][12]

Table 2: Summary of Antimicrobial Activity for Thiophene-2,5-dicarboxylate Derivatives

| Compound/Complex | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Silver(I) Supramolecular Network with Thiophene-2,5-dicarboxylate | E. coli | MIC | 15-20 ppm | [11] |

| Silver(I) Supramolecular Network with Thiophene-2,5-dicarboxylate | S. aureus | MIC | 20-30 ppm | [11] |

| Various 2-thiophene carboxylic acid thioureides | Bacillus subtilis | MIC | 7.8 - 125 µg/mL | [12] |

| Various 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | MIC | 31.25 - 250 µg/mL | [12] |

| Various 2-thiophene carboxylic acid thioureides | Candida albicans, Aspergillus niger | MIC | 31.25 - 62.5 µg/mL |[12] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, methodologies used for its parent acid and related derivatives provide a framework for future studies.

4.1. In Vitro Anticancer Activity Assay (General Protocol)

This protocol is based on methodologies used for evaluating related thiophene compounds.[13]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5,000 cells per well and incubated for 24-72 hours to allow for attachment.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations in triplicate. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter 96 AQueous One Solution Cell Proliferation Assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Caption: A typical workflow for assessing the in vitro anticancer activity of a test compound.

4.2. Antimicrobial Susceptibility Testing - Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used for thiophene derivatives.[12]

-

Inoculum Preparation: A standardized suspension of the microbial strain (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microplate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbe, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a compound with established utility in polymer chemistry. While direct evidence of its biological activity is currently lacking, the documented anticancer and antimicrobial properties of its parent diacid and other thiophene derivatives suggest that it may be a valuable scaffold for further investigation. Future research should focus on the direct biological evaluation of the dimethyl ester and its derivatives to explore their potential as therapeutic agents. The protocols and data presented in this guide offer a foundation for such research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 4282-34-2 [chemicalbook.com]

- 5. 2,5-Thiophenedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2,5-Thiophenedicarboxylic acid | 4282-31-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2,5-thiophenedicarboxylic acid dimethyl ester from the dicarboxylic acid

Introduction

Dimethyl 2,5-thiophenedicarboxylate is a valuable monomer in the synthesis of advanced bio-based polymers, serving as a key building block for materials with applications in sustainable packaging.[1] Its synthesis from 2,5-thiophenedicarboxylic acid is a fundamental esterification reaction. This application note provides a detailed protocol for the synthesis of dimethyl 2,5-thiophenedicarboxylate via Fischer-Speier esterification, a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2][3][4]

Reaction Principle

The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated by a strong acid catalyst, typically sulfuric acid, which activates the carbonyl group towards nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of methanol is used, and the water formed during the reaction is removed.[2][3][4]

Materials and Methods

Materials:

-

2,5-Thiophenedicarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

Standard laboratory glassware

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of dimethyl 2,5-thiophenedicarboxylate is provided below.

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-thiophenedicarboxylic acid (10.0 g, 58.1 mmol).

-

Add 100 mL of anhydrous methanol to the flask.

-

Slowly and carefully, add concentrated sulfuric acid (2.0 mL) to the suspension while stirring.

-

Attach a reflux condenser to the flask.

Reaction Execution:

-

Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification:

-

Remove the excess methanol using a rotary evaporator.

-

To the resulting residue, add 100 mL of dichloromethane and 100 mL of water.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic (bottom) layer.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain the final dimethyl 2,5-thiophenedicarboxylate as a solid.

Data Presentation

| Parameter | Value |

| Starting Material | 2,5-Thiophenedicarboxylic acid |

| Product | Dimethyl 2,5-thiophenedicarboxylate |

| Molecular Formula | C₈H₈O₄S |

| Molecular Weight | 200.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 148-151 °C |

| Expected Yield | 85-95% |

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of dimethyl 2,5-thiophenedicarboxylate.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The Fischer-Speier esterification is a reliable and high-yielding method for the synthesis of dimethyl 2,5-thiophenedicarboxylate from its corresponding dicarboxylic acid. The provided protocol offers a detailed guide for researchers in the fields of polymer chemistry and drug development. The use of excess methanol and an acid catalyst effectively drives the reaction to completion, and a standard aqueous work-up and recrystallization yield a high-purity product.

References

Application Notes and Protocols: Esterification of 2,5-Thiophenedicarboxylic Acid with Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dimethyl 2,5-thiophenedicarboxylate via the acid-catalyzed esterification of 2,5-thiophenedicarboxylic acid with methanol. This process, a classic example of Fischer esterification, is a fundamental reaction for the production of thiophene-based compounds utilized in the development of polymers, pharmaceuticals, and advanced materials.[1] Included are comprehensive experimental procedures, a summary of reaction parameters, and analytical data for the characterization of the final product. Additionally, relevant biological signaling pathways involving thiophene derivatives are illustrated to provide context for their application in drug development.

Introduction

2,5-Thiophenedicarboxylic acid (TDCA) is a versatile heterocyclic building block in organic synthesis. Its derivatives, particularly the dimethyl ester, serve as important monomers in the production of high-performance bio-based polyesters and other functional polymers. In the pharmaceutical industry, thiophene-containing molecules are integral to the development of a wide range of therapeutic agents, including anti-inflammatory and anticancer drugs. The esterification of TDCA with methanol is a crucial step in modifying its properties for these applications, enhancing its solubility and reactivity for subsequent chemical transformations.

The reaction proceeds via the Fischer esterification mechanism, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] The use of an excess of the alcohol (methanol) and a strong acid catalyst, such as sulfuric acid, drives the equilibrium towards the formation of the diester, dimethyl 2,5-thiophenedicarboxylate.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of dimethyl 2,5-thiophenedicarboxylate.

2.1. Materials and Reagents

-

2,5-Thiophenedicarboxylic acid (≥98% purity)

-

Methanol (anhydrous, ≥99.8%)

-

Sulfuric acid (concentrated, 95-98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium chloride (saturated aqueous solution, brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or Ethyl Acetate (reagent grade)

-

Hexanes or Ethanol (for recrystallization)

2.2. Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Separatory funnel (250 mL or 500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for recrystallization

-

pH paper or pH meter

2.3. Reaction Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-thiophenedicarboxylic acid (e.g., 5.0 g).

-

Addition of Reagents: To the flask, add a large excess of anhydrous methanol (e.g., 100 mL). Stir the suspension to ensure good mixing.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2 mL) to the stirring suspension. The addition should be done cautiously as the reaction is exothermic.[3]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.[4] Maintain the reflux with continuous stirring for a period of 4 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

2.4. Work-up and Purification

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane or ethyl acetate (e.g., 100 mL) and transfer the solution to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Be cautious of effervescence due to CO2 evolution.[3]

-

Washing: Wash the organic layer with brine (1 x 50 mL) to remove any residual water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: Purify the crude solid by recrystallization.[5][6] Dissolve the crude product in a minimal amount of a hot solvent such as a mixture of hexanes and ethyl acetate or ethanol.[7] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

3.1. Reaction Parameters

The following table summarizes typical reaction parameters for the esterification of 2,5-thiophenedicarboxylic acid with methanol. Yields are representative and can vary based on the specific conditions and scale of the reaction.

| Parameter | Value/Range | Reference |

| Reactant Ratio (Methanol:TDCA) | 10:1 to 20:1 (molar excess) | General Fischer Esterification |

| Catalyst | Concentrated H₂SO₄ | [4][8] |

| Catalyst Loading | 5-10 mol% | General Fischer Esterification |

| Reaction Temperature | 65-70 °C (Reflux) | [4] |

| Reaction Time | 4 - 12 hours | [9] |

| Typical Yield | 75-95% | [4][9] |

3.2. Analytical Data of Dimethyl 2,5-Thiophenedicarboxylate

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 148-151 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (s, 2H, thiophene-H), ~3.9 (s, 6H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162 (C=O), ~140 (thiophene C-CO), ~134 (thiophene C-H), ~52 (-OCH₃) |

| FTIR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1250 (C-O stretch) |

Visualizations

4.1. Experimental Workflow

Caption: Workflow for the synthesis of dimethyl 2,5-thiophenedicarboxylate.

4.2. Fischer Esterification Mechanism

Caption: Simplified mechanism of Fischer esterification.

4.3. Signaling Pathway Inhibition by a Thiophene Derivative

Caption: Inhibition of the Wnt/β-catenin pathway by certain thiophene derivatives.[10]

Discussion

The Fischer esterification of 2,5-thiophenedicarboxylic acid is a robust and scalable method for the synthesis of its dimethyl ester. The reaction is governed by equilibrium, and therefore, the use of a large excess of methanol is crucial for achieving high yields. Concentrated sulfuric acid serves as an effective catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[2]

The work-up procedure is designed to remove the acid catalyst and any unreacted starting material. The final purification by recrystallization is essential to obtain a product of high purity, which is particularly important for polymerization reactions and pharmaceutical applications where impurities can have significant adverse effects.

The characterization of the product by NMR and FTIR spectroscopy confirms the successful formation of the diester. The disappearance of the broad O-H stretch of the carboxylic acid in the FTIR spectrum and the appearance of a strong C=O stretch for the ester, along with the characteristic signals in the NMR spectra, are indicative of the completed reaction.

The diagrams provided illustrate the logical flow of the experimental procedure and the fundamental chemical and biological principles relevant to this synthesis. The inhibition of signaling pathways such as the Wnt/β-catenin pathway by thiophene-containing compounds highlights the importance of this class of molecules in modern drug discovery.[10]

Conclusion

This application note provides a comprehensive and detailed protocol for the esterification of 2,5-thiophenedicarboxylic acid with methanol. The provided experimental details, data, and visualizations serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and medicinal chemistry. The successful synthesis and purification of dimethyl 2,5-thiophenedicarboxylate open avenues for the development of novel materials and therapeutic agents.